(S)-orciprenaline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
155418-87-4 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
5-[(1S)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8/h3-5,7,11-15H,6H2,1-2H3/t11-/m1/s1 |
InChI Key |
LMOINURANNBYCM-LLVKDONJSA-N |
SMILES |
CC(C)NCC(C1=CC(=CC(=C1)O)O)O |
Isomeric SMILES |
CC(C)NC[C@H](C1=CC(=CC(=C1)O)O)O |
Canonical SMILES |
CC(C)NCC(C1=CC(=CC(=C1)O)O)O |
Origin of Product |
United States |
Stereochemical Influences on Orciprenaline S Biological Activity
Enantioselective Receptor Binding and Activation Mechanisms (In Vitro)
The differential effects of orciprenaline enantiomers are most pronounced at the receptor level, influencing both the binding affinity and the subsequent activation of intracellular signaling pathways.
β2-Adrenergic Receptor Agonism and Enantiomeric Selectivity of Orciprenaline
Orciprenaline is classified as a moderately selective β2-adrenergic receptor agonist. akjournals.comwikipedia.orgunict.it This means it preferentially binds to and activates β2-adrenergic receptors, which are predominantly found in the smooth muscle of the lungs, uterus, and the vasculature supplying skeletal muscles, with minimal to no effect on α-adrenergic receptors. wikipedia.orgunict.it The pharmacological effects of β-adrenergic agonists like orciprenaline are largely due to the stimulation of these receptors. wikipedia.org
Research indicates that the pharmacological activity of β-blockers is highly stereoselective, with the (S)-(-)-enantiomer generally exhibiting significantly higher pharmacological activity, in some cases 50 to 500 times more than its (R)-(+)-enantiomer. academicstrive.com This enhanced activity is attributed to the specific spatial orientation of the active groups, which allows for a more effective interaction with the β2-receptor. academicstrive.com While the therapeutic effects of most β2-adrenergic receptor agonists are attributed to the (R)-enantiomers, the (S)-enantiomers are often found to be almost inactive at the β2-adrenergic receptor. sci-hub.se
Intracellular Signal Transduction Pathways: Adenylyl Cyclase and Cyclic AMP (cAMP) Modulation
The binding of orciprenaline to β-adrenergic receptors initiates a cascade of intracellular events. This process is primarily mediated by the enzyme adenylyl cyclase. wikipedia.orgunict.itdrugbank.com The stimulation of β-adrenergic receptors activates adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic 3',5'-adenosine monophosphate (cAMP). wikipedia.orgunict.itdrugbank.com
The resulting increase in intracellular cAMP levels is the key second messenger responsible for the downstream effects of orciprenaline. wikipedia.orgdrugbank.comwikipedia.org Elevated cAMP leads to the relaxation of bronchial smooth muscles, a primary therapeutic effect in conditions like asthma. wikipedia.orgdrugbank.com Studies have shown that reproterol, a monomolecular combination of orciprenaline and theophylline, significantly augments cAMP production in monocytes, suggesting a synergistic effect on adenylyl cyclase activity and inhibition of phosphodiesterases. nih.gov Orciprenaline itself has been demonstrated to increase cAMP production in a dose-dependent manner. nih.gov
Stereospecificity in Cellular Uptake and Transporter Interactions (In Vitro)
The differential biological effects of orciprenaline enantiomers extend beyond receptor interactions to include their transport across cell membranes, a process mediated by specific transporter proteins.
Role of Organic Cation Transporters (OCTs) in Enantioselective Cellular Uptake
Organic Cation Transporters (OCTs) are crucial for the transport of hydrophilic cationic substances into cells, particularly in the liver and kidneys for metabolism and excretion. sci-hub.seresearchgate.net Research has demonstrated that the transport of several adrenergic drugs by OCTs is stereoselective. sci-hub.seresearchgate.netnih.gov
Specifically, OCT1 has been shown to mediate the stereoselective uptake of orciprenaline. sci-hub.seresearchgate.netnih.gov This indicates that the transporter has a preference for one enantiomer over the other, leading to different intracellular concentrations of the (S) and (R) forms. While OCT1-mediated transport of orciprenaline is stereoselective, it is considered less so compared to other OCTs like OCT2 and OCT3, which can show highly stereoselective uptake with other substrates, sometimes with opposing preferences. researchgate.net The intrinsic clearance of orciprenaline enantiomers by OCT1 differs, highlighting stereospecificity in the molecular interaction between the substrate and the transporter. sci-hub.se
Stereoselective Differences in Substrate-Transporter Molecular Interactions
The stereoselectivity observed in the cellular uptake of orciprenaline is a direct result of the three-dimensional nature of the binding site within the transporter protein. sci-hub.se Pharmacophore modeling suggests that OCTs interact with molecules that have distinct three-dimensional structures. sci-hub.se Although the specific enantiomer of orciprenaline that is preferentially transported by OCT1 is not always explicitly identified in the available literature, the existence of stereoselective transport implies a defined interaction. sci-hub.se
Studies have shown that for some adrenergic drugs, there are significant differences in the maximum transport velocity (Vmax) between enantiomers, indicating a clear stereospecificity in the molecular interaction. sci-hub.seresearchgate.net However, for orciprenaline and some other drugs, no significant difference in the Michaelis-Menten constant (Km) between the enantiomers was observed in OCT1-mediated transport. sci-hub.seresearchgate.net This suggests that while the binding affinities of the two enantiomers to the transporter might be similar, the rate at which they are translocated across the membrane differs. The structural differences between human and mouse OCT1 can also lead to species-specific differences in transport affinity for drugs like orciprenaline. nih.gov
Data Tables
Table 1: Stereoselective Uptake of Adrenergic Agonists by OCT1
| Drug | Preferred Enantiomer (Higher Vmax) | Fold Difference in Vmax | Difference in Km | Reference |
| Orciprenaline | Stereoselective uptake observed | 1.1- to 1.7-fold difference in intrinsic clearance | No significant difference | sci-hub.se |
| Fenoterol (B1672521) | (R,R)-fenoterol | ~2-fold | 2.1-fold lower for (S,S)-enantiomer | sci-hub.se |
| Formoterol | (R,R)-formoterol | ~1.7-fold | 1.5-fold lower for (S,S)-enantiomer | sci-hub.se |
| Salbutamol (B1663637) | (S)-salbutamol | Up to 2-fold | No significant difference | sci-hub.se |
Advanced Methodologies for Synthesis and Enantioseparation of Orciprenaline
Enantioselective Synthetic Strategies
Enantioselective synthesis, or asymmetric synthesis, refers to a chemical reaction that preferentially forms one specific enantiomer over its mirror image. rsc.org Given that the pharmacological activity of beta-blockers like orciprenaline primarily resides in the (S)-enantiomer, which can be 50 to 500 times more active than the (R)-enantiomer, such synthetic control is of paramount importance. gyanvihar.orgresearchgate.net
The synthesis of chiral phenylethanolamines, the structural class to which orciprenaline belongs, relies on creating a new chiral center at the carbon atom bearing the hydroxyl group. Asymmetric synthesis achieves this by using a chiral influence to lower the activation energy of the reaction pathway leading to the desired enantiomer. rsc.org Three principal strategies are employed:
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or monosaccharides, which already contain the necessary chirality.
Chiral Auxiliaries: A chiral auxiliary is an optically active compound that is temporarily attached to the achiral starting material. wikipedia.org This auxiliary group directs the stereochemical course of a reaction before being removed, leaving behind the enantiomerically enriched product. wikipedia.org
Enantioselective Catalysis: This is a highly efficient method where a small amount of a chiral catalyst creates a chiral environment for the reaction, producing large quantities of the desired enantiomer. wikipedia.org Key reactions for phenylethanolamines include the asymmetric reduction of a precursor ketone or the enantioselective opening of an epoxide. google.com
Catalytic asymmetric hydrogenation is a powerful strategy for producing optically active phenylethanolamines like (S)-orciprenaline. One documented approach involves the asymmetric hydrogenation of an aminoketone precursor in the presence of a specific ruthenium complex catalyst that incorporates a chiral phosphine (B1218219) ligand. nih.gov This method avoids the need for protecting the amino group, representing an efficient and economical process. nih.gov Chiral phosphine-oxazoline ligands, such as i-Pr-Phox, are noted for their effectiveness in these ruthenium-catalyzed reactions. nih.gov Asymmetric transfer hydrogenation, using catalysts based on metals like ruthenium or iron, is another key technique for the enantioselective reduction of prochiral ketones to form the desired chiral alcohol core of the target molecule. researchgate.netsemanticscholar.org
Chiral auxiliaries function by being temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org In the context of orciprenaline, while specific examples of their use in a multi-step total synthesis are not prominently detailed, the principle is demonstrated in the related field of chiral analysis. For indirect enantioseparation, a chiral derivatizing reagent (CDR) is created by attaching a chiral auxiliary, such as the amino acid L-Phenylalanine, to an achiral molecule like 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB). gyanvihar.org This CDR then reacts with racemic orciprenaline. The chiral auxiliary (L-Phenylalanine) within the reagent dictates the formation of diastereomers, which can then be separated. gyanvihar.org This application illustrates the fundamental principle of a chiral auxiliary inducing stereochemical differentiation.
Principles of Asymmetric Synthesis for Chiral Phenylethanolamines
Chromatographic Enantioseparation Techniques
Chromatographic methods are central to the analysis and purification of orciprenaline enantiomers. High-Performance Liquid Chromatography (HPLC) is a particularly robust and widely used technique, which can be applied through two primary strategies: direct and indirect separation. google.comCurrent time information in Bangalore, IN. The direct method uses a chiral stationary phase to separate the enantiomers, whereas the indirect method involves converting the enantiomers into diastereomers before separation on a standard achiral column. google.comresearchgate.net
The direct approach using HPLC with Chiral Stationary Phases (CSPs) is an efficient method for resolving enantiomers without prior derivatization. Current time information in Bangalore, IN.google.com The separation relies on the formation of transient, diastereomeric complexes between the orciprenaline enantiomers and the chiral selector that constitutes the stationary phase. google.com The difference in stability between these complexes leads to different retention times, allowing for their separation. google.com While this method is advantageous due to its speed and the absence of complex sample preparation, the high cost of commercial chiral columns can be a drawback. Current time information in Bangalore, IN.google.com
Cyclodextrins (CDs) are cyclic oligosaccharides that possess a truncated cone shape with a hydrophobic inner cavity and a hydrophilic exterior, making them effective chiral selectors in HPLC. google.com Chiral recognition occurs primarily through the inclusion of a part of the analyte molecule, typically a hydrophobic group, into the cyclodextrin (B1172386) cavity. google.com Several derivatized cyclodextrin-based CSPs have been successfully employed for the enantioseparation of orciprenaline. researchgate.netgoogle.com Research has demonstrated the utility of specific CSPs for this purpose.
Interactive Table: Cyclodextrin-Based CSPs for Orciprenaline Enantioseparation
| Chiral Stationary Phase (CSP) | Separation Approach | Key Findings | Reference(s) |
| Methyl-β-cyclodextrin | Direct HPLC | Successfully used as a chiral selector for the direct separation of orciprenaline enantiomers. | gyanvihar.org, researchgate.net |
| Sulfated-β-cyclodextrin | Direct HPLC | Employed as a chiral selector on a C18 column for the direct enantioresolution of orciprenaline. | google.com, researchgate.net |
| Sulfobutyl ether β-cyclodextrin | Direct HPLC | Utilized as a CSP for the direct enantiomeric separation of orciprenaline. | gyanvihar.org, researchgate.net |
The indirect approach to enantioseparation involves a two-step process. First, the enantiomers of orciprenaline are reacted with an optically pure chiral derivatizing reagent (CDR) to form a pair of stable diastereomers. gyanvihar.orgresearchgate.net These newly formed diastereomers possess distinct physical and chemical properties and can be readily separated using standard, less expensive achiral HPLC columns, such as a C18 reversed-phase column. gyanvihar.orgCurrent time information in Bangalore, IN. After separation, the individual enantiomers can be recovered if necessary. This method offers a cost-effective alternative to CSPs, though it requires an additional chemical reaction step. Current time information in Bangalore, IN.google.com
Several types of CDRs have been developed for the analysis of orciprenaline. Reagents based on 1,5-difluoro-2,4-dinitrobenzene (DFDNB), incorporating a chiral amino acid like L-Phenylalanine as the chiral auxiliary, have proven effective. gyanvihar.org Another class of CDRs is built on a cyanuric chloride platform, again using amino acid amides as the chiral component. researchgate.net
Interactive Table: Chiral Derivatizing Reagents (CDRs) for Indirect Orciprenaline Enantioseparation
| Chiral Derivatizing Reagent (CDR) Platform | Chiral Auxiliary Example | Separation Principle | Reference(s) |
| 1,5-Difluoro-2,4-dinitrobenzene (DFDNB) | L-Phenylalanine | The CDR reacts with orciprenaline enantiomers to form diastereomers, which are then separated on an achiral C18 column. | gyanvihar.org, researchgate.net |
| Cyanuric Chloride | Amino Acid Amides | Dichloro- or monochloro-triazine derivatives with chiral amino acid amides react with orciprenaline to form diastereomers for RP-HPLC separation. | researchgate.net, |
| Marfey's Reagent (and variants) | L-Alanine Amide | While used for many beta-blockers, this class of DFDNB-based reagents demonstrates the principle of forming diastereomers for HPLC separation. | gyanvihar.org |
HPLC with Chiral Derivatizing Reagents (Indirect Approach)
Diastereomer Formation Using Bifunctional Chiral Reagents (e.g., 1,5-Difluoro-2,4-dinitrobenzene Derivatives)
Bifunctional chiral derivatizing reagents (CDRs), such as derivatives of 1,5-difluoro-2,4-dinitrobenzene (DFDNB), have proven effective for the enantioseparation of orciprenaline. gyanvihar.orgresearchgate.netresearchgate.net A notable example involves a CDR synthesized by reacting DFDNB with a chirally pure L-amino acid like L-Phenylalanine. gyanvihar.org In this reaction, one of the fluorine atoms on DFDNB is substituted by the amino acid, creating a new chiral reagent. gyanvihar.orgmdpi.com This reagent, sometimes referred to as a variant of Marfey's reagent, can then react with the racemic orciprenaline to form a pair of diastereomers. gyanvihar.orgresearchgate.net
The synthesis of these diastereomers can be optimized for efficiency. Microwave irradiation has been shown to significantly reduce reaction times to as little as 45-50 seconds, compared to conventional stirring methods which may take around 50 minutes. gyanvihar.orgresearchgate.net These diastereomers can then be separated by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. gyanvihar.orgresearchgate.net The high molar absorptivity of the DFDNB-based CDRs allows for sensitive detection of the diastereomers at low concentrations. gyanvihar.org
Capillary Electrophoresis (CE) for Enantiomeric Resolution
Capillary electrophoresis (CE) is a powerful technique for the separation of enantiomers, offering high efficiency and low sample consumption.
Application of Chiral Selectors in Capillary Zone Electrophoresis (CZE)
In Capillary Zone Electrophoresis (CZE), the addition of a chiral selector to the background electrolyte enables the separation of enantiomers. Cyclodextrins and their derivatives are widely used chiral selectors due to their ability to form transient diastereomeric inclusion complexes with the enantiomers of the analyte. researchgate.net For orciprenaline, methyl-β-cyclodextrin has been successfully employed as a chiral selector. nih.gov
The separation mechanism relies on the differential interaction and binding affinity between each enantiomer and the chiral selector. researchgate.netnih.gov This difference in interaction leads to a change in the electrophoretic mobility of the enantiomers, allowing for their resolution. researchgate.net A partial filling technique, where only a portion of the capillary is filled with the chiral selector solution, can be utilized. researchgate.netnih.gov This method minimizes the consumption of the selector and can avoid detection interferences. The extent of the decrease in electrophoretic mobility is proportional to the strength of the complex formed between the enantiomer and the cyclodextrin. nih.gov By plotting the observed electrophoretic mobility against the length of the separation zone containing the chiral selector, the association constants between each enantiomer and the selector can be determined. researchgate.netnih.gov For orciprenaline and methyl-β-cyclodextrin, the mean association constants were found to be 110 M⁻¹ and 160 M⁻¹ for the respective enantiomers. nih.gov
Thin Layer Chromatography (TLC) with Chiral Inducing Reagents
Thin Layer Chromatography (TLC) offers a simple and cost-effective method for enantioseparation. academicstrive.com This can be achieved directly by incorporating a chiral selector into the stationary or mobile phase. academicstrive.com
One approach involves the use of a chiral inducing reagent (CIR). academicstrive.comrsc.org In this method, the racemic analyte is mixed with the CIR before being applied to a standard achiral TLC plate. rsc.org The CIR creates a chiral environment, leading to the formation of transient diastereomeric associates that can be separated during chromatographic development with an achiral mobile phase. academicstrive.comrsc.org (S)-Glutamic acid has been effectively used as a CIR for the enantiomeric resolution of orciprenaline. academicstrive.comresearchgate.netrsc.orgakjournals.com Good resolution has been achieved by pre-mixing orciprenaline with (S)-glutamic acid and developing the chromatogram on a plain silica (B1680970) gel plate. researchgate.netrsc.org Another approach involves impregnating the silica gel slurry with the chiral selector, such as (S)-glutamic acid, before plate preparation. akjournals.com Iodine vapor is typically used for the visualization of the separated enantiomer spots. researchgate.net
Method Optimization and Validation for Enantioseparation and Purity Determination
The development of reliable analytical methods for enantioseparation requires careful optimization of various parameters and thorough validation to ensure accuracy, precision, and sensitivity. gyanvihar.orgresearchgate.net
For HPLC methods involving diastereomer formation, optimization includes the conditions for the derivatization reaction and the chromatographic separation. gyanvihar.orgresearchgate.net Key chromatographic parameters that are optimized include the composition of the mobile phase (e.g., the gradient of acetonitrile (B52724) and aqueous trifluoroacetic acid), the concentration of additives like TFA, and the flow rate. gyanvihar.org For instance, increasing the TFA concentration from 0.05% to 0.10% was found to improve the separation factor for orciprenaline diastereomers. gyanvihar.org
Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). gyanvihar.org This involves assessing several key performance characteristics:
Linearity: The method demonstrates a linear relationship between the peak area response and the concentration of the diastereomers over a specified range (e.g., 20 to 100 ng/mL). gyanvihar.org
Accuracy and Precision: These are evaluated to ensure the closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively. gyanvihar.orgresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy. For orciprenaline diastereomers derived from DFDNB-L-Phe, the LOD has been reported to be in the range of 20 to 21 pg/mL. gyanvihar.org For other methods, LODs have been reported as low as 0.005 and 0.007 µg/mL. researchgate.netdntb.gov.ua For TLC methods, detection limits are typically in the microgram range per spot. researchgate.net
The validation data confirms that the developed methods are suitable for determining the enantiomeric purity of orciprenaline in various samples.
Table of Research Findings for Orciprenaline Enantioseparation
| Methodology | Chiral Reagent/Selector | Key Findings & Optimized Conditions | Detection Limit (LOD) |
|---|---|---|---|
| HPLC (Indirect) | 1,5-Difluoro-2,4-dinitrobenzene (DFDNB) derivative with L-Phenylalanine | Diastereomer synthesis via microwave (45s). Separation on C18 column with Acetonitrile/TFA (0.10%) mobile phase. gyanvihar.org | 20-21 pg/mL gyanvihar.org |
| Capillary Zone Electrophoresis (CZE) | Methyl-β-cyclodextrin | Partial filling technique used. Association constants determined as 110 M⁻¹ and 160 M⁻¹ for the enantiomers. nih.gov | Not Specified |
| Thin Layer Chromatography (TLC) | (S)-Glutamic acid (as Chiral Inducing Reagent) | Analyte pre-mixed with CIR, separated on plain silica gel plates. researchgate.netrsc.org | 1.4-1.9 µg/spot researchgate.net |
Mechanistic Investigations of Orciprenaline S Molecular and Cellular Interactions in Vitro
Modulation of Intracellular Signaling Networks
(S)-Orciprenaline interacts with key signaling molecules that regulate fundamental cellular processes. Its effects on the GSK-3β protein and the β-Arrestin2/NF-κB pathway highlight its potential to influence cell fate and inflammatory responses.
Effects on Glycogen (B147801) Synthase Kinase 3 Beta (GSK-3β) Activity in Cellular Models
Glycogen Synthase Kinase 3 Beta (GSK-3β) is a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and survival. dergipark.org.trresearchgate.netwikipedia.org Studies have shown that this compound can inhibit the activity of GSK-3β. dergipark.org.trresearchgate.net In an investigation using the A549 human lung carcinoma cell line and the Beas-2b human bronchial epithelial cell line, this compound was found to inhibit GSK-3β. dergipark.org.trresearchgate.net Notably, the inhibitory effect on GSK-3β was observed at all tested concentrations (100, 200, and 400 µM) of this compound in this particular study. dergipark.org.tr This suggests a potential role for this compound in modulating the diverse signaling pathways where GSK-3β is a key component. dergipark.org.trresearchgate.net
| Cell Line | Concentration (µM) | Observed Effect | Reference |
|---|---|---|---|
| A549 (Human Lung Carcinoma) | 100, 200, 400 | Statistically significant inhibition of GSK-3β activity. | researchgate.net |
| Beas-2b (Human Bronchial Epithelial) | 100, 200, 400 | Inhibition of GSK-3β. | dergipark.org.tr |
Regulation of β-Arrestin2 Recruitment and Nuclear Factor-kappa B (NF-κB) Pathways in Macrophage Cell Lines
This compound has been shown to modulate inflammatory pathways in macrophage cell lines by influencing β-Arrestin2 and the nuclear factor-kappa B (NF-κB) signaling cascade. medchemexpress.commolnova.com In high-glucose-induced THP-1 cells and bone marrow macrophages, treatment with 10 μM this compound for 74 hours enhanced β-arrestin2 and its interaction with IκBα, the inhibitor of NF-κB. medchemexpress.comchemsrc.commolnova.comchemsrc.com This interaction prevents the phosphorylation and degradation of IκBα, which in turn leads to the downregulation of the NF-κB pathway. medchemexpress.commolnova.comnih.gov NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory genes. mdpi.comfrontiersin.org By promoting the stabilization of the NF-κB/IκBα complex, this compound effectively attenuates a key inflammatory signaling route in these immune cells. medchemexpress.comnih.gov
| Cell Model | Concentration | Incubation Time | Key Findings | Reference |
|---|---|---|---|---|
| THP-1 cells and bone marrow macrophages | 10 µM | 74 hours | Enhanced β-arrestin2 and its interaction with IκBα. | medchemexpress.comchemsrc.commolnova.com |
| THP-1 cells and bone marrow macrophages | 10 µM | 74 hours | Led to the downregulation of NF-κB. | medchemexpress.comchemsrc.commolnova.com |
Cellular Bioactivity Studies Beyond Bronchodilation
The bioactivity of this compound extends beyond the airways, with research demonstrating its influence on cell proliferation in cancer lines, glucose metabolism in adipose tissue, and the development of red blood cell precursors.
Antiproliferative Effects in Human Lung Carcinoma and Bronchial Epithelial Cell Lines (e.g., A549, Beas-2b)
This compound has demonstrated antiproliferative and cytotoxic effects, particularly in lung cancer cells. dergipark.org.trresearchgate.net In studies using the A549 human lung carcinoma cell line, this compound significantly reduced cell viability in a concentration-dependent manner. dergipark.org.trresearchgate.net According to MTT assay results, concentrations of 100 µM, 200 µM, and 400 µM significantly reduced viability in A549 cells. dergipark.org.trresearchgate.net In contrast, the cytotoxic effect on the non-cancerous Beas-2b human bronchial epithelial cell line was low, with reduced viability primarily observed at the highest tested concentration of 400 µM. dergipark.org.trresearchgate.net Real-time cell analysis showed that while 1 and 10 µM concentrations had no cytotoxic effect on A549 cells, concentrations of 100, 200, and 400 µM decreased cell viability. researchgate.net These findings suggest a degree of selectivity in the antiproliferative action of this compound. dergipark.org.tr
| Cell Line | Concentration (µM) | Effect on Viability | Reference |
|---|---|---|---|
| A549 (Lung Carcinoma) | 100 | Significantly reduced viability (p < 0.01) | dergipark.org.trresearchgate.net |
| 200 | Significantly reduced viability (p < 0.05) | dergipark.org.trresearchgate.net | |
| 400 | Significantly reduced viability (p < 0.01) | dergipark.org.trresearchgate.net | |
| Beas-2b (Bronchial Epithelial) | 100, 200 | No significant cytotoxic effect determined. | dergipark.org.tr |
| 400 | Reduced viability (p < 0.05) | dergipark.org.trresearchgate.net |
Influence on Extracellular Glucose Concentration in Adipose Tissue Models
Research indicates that this compound can influence glucose metabolism in adipose tissue. researchgate.netnih.gov In a study using the microdialysis technique in the subcutaneous adipose tissue of obese subjects, perfusion with this compound at a concentration of 10⁻⁴ M resulted in a significant decrease in the interstitial (extracellular) glucose concentration. researchgate.netnih.gov This effect was observed after 90 minutes of application. researchgate.net However, lower concentrations of 10⁻⁶ M and 10⁻⁹ M did not produce a significant effect on the extracellular glucose levels. researchgate.net In a separate study using isolated rat fat cells, this compound was also found to stimulate glucose transport, as assessed by the uptake of 3-O-methylglucose. nih.gov These findings suggest that this compound can enhance glucose uptake in adipocytes. researchgate.netnih.govnih.gov
| Model System | Concentration (M) | Observed Effect | Reference |
|---|---|---|---|
| Subcutaneous adipose tissue (obese subjects) | 10⁻⁴ | Significant decrease in interstitial glucose concentration. | researchgate.net |
| 10⁻⁶ | No significant effect on interstitial glucose concentration. | researchgate.net | |
| 10⁻⁹ | No significant effect on interstitial glucose concentration. | researchgate.net | |
| Isolated rat fat cells | Not specified | Stimulated glucose transport. | nih.gov |
Stimulation of Erythroid Colony Proliferation in In Vitro Systems
This compound, as a β-adrenergic agonist, has been implicated in the modulation of erythropoiesis (red blood cell production). jci.org In vitro studies on canine bone marrow have demonstrated that β-adrenergic agonists significantly enhance erythropoietin-dependent erythroid colony growth. jci.org The receptor involved in this stimulation was identified as having β2-subspecificity. jci.org Further research on human hematopoietic cells confirmed that β-adrenergic stimulation enhances the growth of colonies from both early (BFU-E) and late (CFU-E) erythroid progenitors. nih.gov This suggests that mechanisms linked to β-adrenergic receptors can modulate the proliferation of erythroid precursor cells. jci.orgnih.gov
Metabolic Pathway Research of Orciprenaline Mechanistic and in Vitro Focus
Identification of Major Metabolites and Biotransformation Pathways
The metabolism of orciprenaline is characterized by extensive Phase II conjugation, primarily through sulfation. Unlike endogenous catecholamines, it is not a substrate for catechol-O-methyltransferase (COMT), a key distinction that shapes its metabolic fate.
Characterization of Sulfation Pathways and Absence of Catechol-O-methyltransferase (COMT) Metabolism
The primary metabolic route for orciprenaline in humans is sulfation, leading to the formation of orciprenaline-3-O-sulfate. nih.govacs.orgdrugbank.com This biotransformation occurs mainly in the gastrointestinal tract and the liver. drugbank.com The structure of orciprenaline, a resorcinol (B1680541) derivative, protects it from methylation by COMT, an enzyme that acts on catechol structures. nih.govacs.org This resistance to COMT metabolism distinguishes it from catecholamines like epinephrine (B1671497) and isoproterenol. core.ac.uk
While direct studies specifying the exact sulfotransferase (SULT) isoforms responsible for (S)-orciprenaline's sulfation are limited, research on the closely related compound fenoterol (B1672521), a derivative of orciprenaline, provides significant insight. Studies on fenoterol have shown that sulfation is highly stereoselective and catalyzed by specific SULT isoforms. researchgate.net For example, the SULT1A3 isoform demonstrates a strong preference for different enantiomers depending on the site of sulfation. researchgate.net This suggests a similar enzymatic and stereoselective mechanism for orciprenaline. Glucuronide conjugates of orciprenaline have not been isolated to date, indicating sulfation is the predominant conjugation pathway. nih.gov
Role of Stereochemistry in Metabolic Fate and Pharmacokinetic Stereoselectivity (Mechanistic Insights)
Like many chiral drugs, the stereochemistry of orciprenaline plays a crucial role in its pharmacokinetics, from transport to metabolism. The (S)-enantiomer is generally considered the more pharmacologically active form. academicstrive.com
The journey of this compound through the body is influenced by stereoselective transport proteins. Organic Cation Transporters (OCTs) are responsible for the uptake of orciprenaline into cells for metabolism and elimination. In vitro studies have demonstrated that the transport of orciprenaline by OCT1 is stereoselective. nih.govsci-hub.se Specifically, there is a discernible difference in the maximum transport velocity (vmax) for the different enantiomers, with intrinsic clearance differing by a factor of 1.1 to 1.7 between them. sci-hub.se This initial transport step is a key determinant of the pharmacokinetic stereoselectivity, influencing how much of each enantiomer reaches metabolic enzymes. researchgate.net
The metabolic process itself, primarily sulfation, is also subject to stereoselectivity. As observed with analogous compounds, the enzymes responsible for sulfation can exhibit strong preferences for one enantiomer over the other. sci-hub.se This enzymatic selectivity, combined with stereoselective transport, results in different plasma concentrations and clearance rates for the (R) and (S) enantiomers, a phenomenon known as pharmacokinetic stereoselectivity. researchgate.netresearchgate.net
Table 1: Stereoselective Transport of Orciprenaline by Organic Cation Transporter 1 (OCT1)
| Parameter | Observation | Implication |
| Transport Mechanism | Stereoselective uptake by OCT1 | Different rates of cellular entry for (R)- and (S)-enantiomers. |
| Intrinsic Clearance Ratio | 1.1- to 1.7-fold difference between enantiomers | The efficiency of transport and subsequent clearance is enantiomer-dependent. |
This table summarizes in vitro findings on the stereoselective transport of orciprenaline, a key factor in its pharmacokinetic profile.
Interplay with Endogenous Metabolic Regulation (e.g., Adrenergic Receptor Influence on Glucose and Fatty Acid Oxidation)
This compound exerts its effects by stimulating β2-adrenergic receptors, which in turn activates intracellular signaling pathways that have profound effects on the body's energy metabolism, particularly the regulation of glucose and fatty acids. drugbank.comwikipedia.org
Activation of the β2-adrenergic receptor by an agonist like this compound initiates a cascade starting with the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). drugbank.comwikipedia.org This signaling pathway influences several metabolic processes:
Glucose Metabolism: Acute β2-adrenergic stimulation has been shown to increase glucose uptake in myocytes and skeletal muscle. frontiersin.org This can occur through the translocation of GLUT4 glucose transporters to the cell membrane, a mechanism that can be independent of the traditional insulin (B600854) signaling pathway. biomolther.org Furthermore, β2-adrenergic activation can promote glycogen (B147801) synthesis by activating the PI3K pathway, which leads to the phosphorylation and regulation of glycogen synthase kinase 3 (GSK3). nih.gov
Fatty Acid Oxidation: Adrenergic stimulation is a well-known trigger for lipolysis, increasing the plasma concentration of free fatty acids. researchgate.net Studies on rainbow trout have shown that beta-adrenergic agonists, including orciprenaline (metaproterenol), can significantly increase the gene expression of carnitine palmitoyltransferase I (CPT1) in the liver. researchgate.net CPT1 is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. This suggests a direct mechanism by which this compound can enhance the cellular capacity for fatty acid oxidation.
Table 2: Influence of this compound on Metabolic Pathways via β2-Adrenergic Receptor Stimulation
| Metabolic Pathway | Key Target/Mechanism | Outcome |
| Glucose Uptake | Increased translocation of GLUT4 transporters | Enhanced glucose entry into cells. |
| Glycogen Synthesis | Activation of PI3K pathway; Phosphorylation of GSK3 | Increased storage of glucose as glycogen. |
| Fatty Acid Oxidation | Increased gene expression of Carnitine Palmitoyltransferase I (CPT1) | Increased transport of fatty acids into mitochondria for oxidation. |
This table outlines the mechanistic links between this compound's receptor activity and the regulation of key energy-producing pathways.
Advanced Analytical Characterization of Orciprenaline Enantiomers
Spectroscopic and Spectrometric Techniques for Structural Elucidation of Chiral Derivatives and Complexes
Spectroscopic and spectrometric methods are indispensable tools for elucidating the three-dimensional structure of chiral molecules and their derivatives. These techniques provide detailed information about the molecular framework, functional groups, and the spatial arrangement of atoms.
Applications of UV, IR, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Ultraviolet (UV), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to characterize orciprenaline and its derivatives. gyanvihar.orgresearchgate.net The synthesis of diastereomers of orciprenaline, often achieved by using a chiral derivatizing reagent, can be characterized using these spectroscopic techniques. gyanvihar.org For instance, the characterization of a chiral derivatizing reagent prepared from 1,5-difluoro-2,4-dinitrobenzene (B51812) and L-Phenylalanine, used for the synthesis of orciprenaline diastereomers, was performed using UV, IR, and ¹H NMR. gyanvihar.org
NMR spectroscopy, in particular, is a powerful technique for determining the relative stereochemistry of molecules. wordpress.com By analyzing chemical shifts and coupling constants, it is possible to infer the spatial orientation of different protons within a molecule. wordpress.com For more complex structural assignments, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to identify through-space interactions between nuclei, providing crucial information for determining stereochemistry. wordpress.com
Spectrophotometric Analysis of Complex Formation (e.g., Uranyl-Orciprenaline Complex).researchgate.netpusan.ac.kr
Spectrophotometry can be utilized to study the formation of complexes between orciprenaline and other ions, such as the uranyl ion (UO₂²⁺). researchgate.netresearchgate.net Research has shown that the uranyl ion and orciprenaline form a 1:1 complex in a pH range of 2.50 to 5.00, with a maximum absorption at 360.4 nm. researchgate.net The thermodynamic stability constant (logβ₀₁) for this complex at room temperature has been determined to be 7.52. researchgate.net This complex formation provides the basis for a simple, accurate, and sensitive spectrophotometric method for the determination of orciprenaline in pharmaceutical preparations. researchgate.net A linear relationship between absorbance and orciprenaline concentration has been established in the range of 0.0020 mol L⁻¹ to 0.0245 mol L⁻¹ at pH 3.90. researchgate.net
Chromatography-Mass Spectrometry (MS) for Enantiomeric Analysis
The coupling of chromatographic separation techniques with mass spectrometry provides a highly sensitive and selective platform for the analysis of enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Enantiomers.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantitative determination of orciprenaline in biological fluids like human plasma. nih.gov To enhance volatility and improve chromatographic performance for GC analysis, drugs like orciprenaline often require chemical derivatization. jfda-online.commdpi.com This process converts the analyte into a form that is more suitable for the GC environment. jfda-online.com For the analysis of enantiomers, derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral GC column. jfda-online.com A validated GC-MS method based on stable isotope dilution has been developed for the determination of unconjugated terbutaline (B1683087) and orciprenaline in human plasma, with a quantification limit down to 100 pg ml⁻¹. nih.gov The derivatization process is a critical step, and various reagents and methods can be employed to achieve optimal results. bts.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of drugs and their metabolites in various biological matrices. omicsonline.org This technique is particularly well-suited for the analysis of polar and thermally labile compounds that may not be amenable to GC-MS without derivatization. mdpi.com In the context of orciprenaline, LC-MS/MS can be used to quantify intracellular drug concentrations and to study the stereoselective inhibition of transporters. acs.org The method typically involves separating the analytes on a liquid chromatography column followed by detection with a tandem mass spectrometer, which provides excellent selectivity and sensitivity. acs.orgunisa.ac.za
Development and Validation of Robust Quantitative Analytical Methods for Enantiomeric Purity.omicsonline.orgmdpi.com
The development and validation of analytical methods are crucial for ensuring the quality, reliability, and consistency of analytical data for pharmaceutical products. ashdin.com For chiral drugs like orciprenaline, it is of paramount importance to have robust quantitative methods to determine the enantiomeric purity. gyanvihar.orgresearchgate.net
Several chromatographic techniques, including high-performance liquid chromatography (HPLC), have been developed for the enantioseparation of orciprenaline. gyanvihar.orgresearchgate.net One approach involves the indirect separation of enantiomers by forming diastereomers using a chiral derivatizing reagent. gyanvihar.org For example, diastereomers of orciprenaline have been synthesized using a chiral derivatizing reagent derived from 1,5-difluoro-2,4-dinitrobenzene and L-phenylalanine, which were then separated by reversed-phase HPLC on a C18 column. gyanvihar.org The validation of such methods typically includes parameters like accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). gyanvihar.orgomicsonline.org
The development of stability-indicating assay methods is also a key aspect of method validation, ensuring that the analytical method can accurately measure the active ingredient in the presence of its degradation products. ashdin.com The choice of analytical methodology depends on various factors, including the chemical properties of the analyte, the sample matrix, and the required sensitivity and accuracy. omicsonline.org
| Parameter | Value | Reference |
| Uranyl-Orciprenaline Complex | ||
| Complex Ratio | 1:1 | researchgate.net |
| pH Range for Formation | 2.50 - 5.00 | researchgate.net |
| Absorption Maximum (λmax) | 360.4 nm | researchgate.net |
| Thermodynamic Stability Constant (logβ₀₁) | 7.52 | researchgate.net |
| Linear Concentration Range | 0.0020 - 0.0245 mol L⁻¹ | researchgate.net |
| GC-MS of Orciprenaline | ||
| Quantification Limit in Plasma | 100 pg ml⁻¹ | nih.gov |
| HPLC of Orciprenaline Diastereomers | ||
| Resolution (Rs) | 11.76 | gyanvihar.org |
Emerging Research Directions and Future Perspectives for S Orciprenaline
Investigation of Novel Anti-Inflammatory and Immunomodulatory Mechanisms at the Cellular Level
The foundational anti-inflammatory effect of orciprenaline is linked to its ability to inhibit the release of hypersensitivity mediators from mast cells. drugbank.comwikipedia.org However, future research is aimed at dissecting more nuanced anti-inflammatory and immunomodulatory actions at the cellular level, moving beyond the respiratory system. The stimulation of β2-adrenergic receptors is known to have broad immunological consequences. researchgate.net
Detailed research findings indicate that β-adrenergic stimulation generally exerts immunosuppressive effects. researchgate.net This includes the potential inhibition of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and the promotion of anti-inflammatory cytokines like Interleukin-10 (IL-10). researchgate.netdrugbank.com Studies on other selective β2-agonists have demonstrated these effects. For instance, levalbuterol (B1212921) has been shown to possess significant anti-inflammatory properties, inhibiting the release of the chemokine eotaxin-1 and the pro-inflammatory cytokine IL-13 from activated peripheral blood mononuclear cells (PBMCs). researchgate.net
Future investigations into (S)-orciprenaline are expected to focus on these pathways. By using in vitro models with immune cells such as macrophages, lymphocytes, and neutrophils, researchers can elucidate the specific impact of this compound on cytokine profiles, cellular activation, and signaling cascades like the NF-κB pathway, which is a central regulator of inflammatory gene expression. drugbank.commdpi.com
| Potential Cellular Target/Pathway | Observed Effect with β2-Agonist Class | Relevance for this compound Research |
|---|---|---|
| Mast Cells | Inhibition of inflammatory mediator release (e.g., histamine). drugbank.comwikipedia.org | Primary mechanism; further investigation into the specific modulation by the (S)-enantiomer. |
| Macrophages | Inhibition of pro-inflammatory cytokine production (e.g., TNF-α). researchgate.net | Exploring the potential of this compound to regulate macrophage polarization and function in inflammatory diseases. |
| T-Lymphocytes | Modulation of T-cell function and cytokine release (e.g., induction of IL-10). researchgate.netdrugbank.com | Investigating the capacity of this compound to influence adaptive immune responses. |
| Neutrophils | Inhibition of apoptosis and demargination. drugbank.com | Studying effects on neutrophil migration and activation at sites of inflammation. |
| NF-κB Signaling Pathway | Inhibition of activation, leading to decreased pro-inflammatory gene transcription. drugbank.com | Determining if this compound can directly or indirectly suppress this key inflammatory pathway. |
Pre-clinical Cellular Models for Exploring Potential Anti-Cancer Activity
A compelling future direction for this compound research is the exploration of its potential anti-cancer activities. While orciprenaline itself is not an oncology drug, related β2-adrenergic agonists have shown unexpected effects in cancer models. Research into levalbuterol, for example, revealed associations with gene-expression signatures related to glucocorticoid activity in human tumor cell lines. researchgate.net Furthermore, it was found to inhibit the production of Vascular Endothelial Growth Factor A (VEGFa), a key promoter of tumor angiogenesis. researchgate.net
These findings provide a strong rationale for investigating this compound in similar contexts. Pre-clinical cellular models are indispensable for this initial phase of drug discovery and are crucial for screening compounds before any potential clinical consideration. mdpi.comnih.gov The investigation would likely proceed hierarchically, starting with simple models and advancing to more complex systems that better replicate the tumor microenvironment. nih.govnih.gov
2D Cell Cultures: The initial step involves using monolayers of various cancer cell lines to determine basic efficacy, such as the impact on cell proliferation and viability. mdpi.com
3D Spheroids and Organoids: To better mimic the in vivo environment, research would progress to 3D models. mdpi.com Spheroids and organoids replicate the cell-cell interactions, nutrient gradients, and signaling pathways found in a native tumor, providing a more accurate prediction of a compound's potential. mdpi.commdpi.com These models would be essential for studying the effects of this compound on tumor growth, invasion, and response to therapy.
The goal of these pre-clinical studies is to identify any specific cancer types that may be sensitive to this compound and to elucidate the cellular mechanisms behind any observed anti-proliferative or pro-apoptotic effects.
| Pre-clinical Model | Description | Application for this compound Research |
|---|---|---|
| 2D Cell Culture (Monolayer) | Cancer cells grown in a flat layer on a plastic surface. mdpi.com | High-throughput screening to assess effects on proliferation and cytotoxicity across various cancer cell lines. |
| 3D Spheroids | Aggregates of cancer cells that grow in suspension, forming a spherical structure. mdpi.com | To evaluate drug penetration and efficacy in a model that mimics small, avascular tumors or metastases. mdpi.com |
| Organoids | Self-organizing 3D cultures derived from stem cells or patient tissues that recapitulate organ-specific architecture and function. mdpi.com | To test the effect of this compound on patient-derived cancer models, offering a more personalized assessment of potential activity. |
| Co-culture Models | Models that include cancer cells along with other cell types from the tumor microenvironment (e.g., fibroblasts, immune cells). | To investigate the impact of this compound on the interaction between tumor cells and their supporting environment. |
Advanced Computational Modeling and Simulation for Stereochemical Interactions and Drug Discovery
The fact that orciprenaline is a chiral molecule, with the (S)-enantiomer being significantly more active than the (R)-enantiomer, underscores the importance of stereochemistry in its function. gyanvihar.org Advanced computational modeling and simulation are powerful tools for exploring these stereochemical nuances and guiding future drug discovery efforts. nih.gov
Research has already employed molecular modeling to study the inclusion complexes of orciprenaline, examining the hydrogen bonding and van der Waals interactions that govern its binding. researchgate.net Density functional theory (DFT) has also been used to optimize the structures of transient diastereomers formed during chiral separation processes. researchgate.net
Future computational work will likely focus on several key areas:
Receptor-Ligand Docking: Simulating the precise interaction of this compound versus (R)-orciprenaline with the 3D structure of the β2-adrenergic receptor. This can quantify differences in binding affinity and identify the key amino acid residues responsible for the stereoselective recognition.
Molecular Dynamics (MD) Simulations: These simulations model the movement of every atom in the system over time, providing insight into the conformational changes that occur in the receptor upon binding of this compound and how these changes initiate the intracellular signaling cascade. nih.gov
In Silico Screening: Using the validated model of the this compound-receptor complex as a template, computational libraries containing millions of compounds can be screened to identify new chemical entities with potentially higher affinity, greater selectivity, or novel pharmacological profiles. nih.govchemrxiv.org
These computational approaches accelerate the drug discovery process, reduce costs, and allow for a rational design of next-generation molecules based on the structure of this compound. nih.gov
| Computational Technique | Description | Application in this compound Drug Discovery |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | To elucidate the structural basis for the higher potency of the (S)-enantiomer compared to the (R)-enantiomer at the β2-adrenergic receptor. |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. nih.gov | To understand the stability of the this compound-receptor complex and the dynamic changes it induces to activate downstream signaling. |
| Density Functional Theory (DFT) | A quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.net | To accurately calculate the binding energies and interaction forces between this compound and its target with high precision. researchgate.net |
| Virtual Screening / In Silico Screening | Using computational methods to search large libraries of small molecules for potential new drugs. nih.gov | To identify novel compounds that mimic the binding of this compound but may have improved therapeutic properties (e.g., enhanced anti-inflammatory activity). |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing (S)-orciprenaline in laboratory settings?
- Methodological Answer : Synthesis typically involves stereoselective routes, such as asymmetric catalysis or resolution techniques, to isolate the (S)-enantiomer. Characterization requires chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric purity . Structural validation employs H/C NMR and high-resolution mass spectrometry (HRMS). For purity assessment, reverse-phase HPLC with UV detection is standard, with thresholds ≥95% for pharmacological studies .
Q. How is the cytotoxicity of this compound evaluated in cancer cell lines, and what controls are essential?
- Methodological Answer : Cytotoxicity assays (e.g., xCELLigence RTCA) measure real-time cell index changes in A549 (cancer) vs. Beas-2b (healthy) cell lines. Controls include:
- Vehicle-treated cells (e.g., DMSO controls) to isolate solvent effects.
- Positive controls (e.g., cisplatin) to validate assay sensitivity.
- Dose-response curves (e.g., 50–200 µM) to assess concentration dependence. Data should report mean ± SD from ≥3 replicates, with statistical significance (p<0.05) via ANOVA .
Q. What analytical techniques are used to quantify this compound’s GSK-3β inhibition in vitro?
- Methodological Answer : Enzyme activity assays measure ATP consumption via luminescence-based kits (e.g., ADP-Glo™). IC values are derived from dose-response curves (10–200 µM). Parallel Western blotting for phosphorylated β-catenin (a GSK-3β substrate) confirms functional inhibition. Results must normalize to untreated controls and include kinetic analyses to distinguish competitive vs. non-competitive inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported concentration-dependent vs. concentration-independent effects of this compound on GSK-3β inhibition?
- Methodological Answer : Contradictions may arise from cell-type specificity or assay conditions. Strategies include:
- Replicating studies across multiple cell lines (e.g., A549, HEK293) under standardized protocols.
- Testing broader concentration ranges (1 nM–1 mM) to identify biphasic effects.
- Combining enzymatic assays with molecular docking simulations to probe binding kinetics. Meta-analyses of published IC values can clarify variability .
Q. What experimental designs differentiate β2-adrenergic receptor-mediated effects from off-target actions of this compound?
- Methodological Answer : Use β2-adrenergic antagonists (e.g., ICI-118,551) in co-treatment studies: persistent effects indicate off-target mechanisms. CRISPR/Cas9 β2-adrenergic receptor knockout models provide definitive validation. Off-target profiling via kinase selectivity panels (e.g., Eurofins KinaseProfiler™) identifies secondary targets. Dose-response comparisons between racemic orciprenaline and (S)-enantiomer isolate stereospecificity .
Q. How should researchers optimize in vivo pharmacokinetic studies for this compound to account for enantiomer interconversion?
- Methodological Answer : Employ chiral LC-MS/MS to monitor plasma and tissue levels of (S)- and (R)-orciprenaline separately. Sampling intervals must capture early-phase metabolism (0–6 hrs) to assess racemization rates. Pharmacokinetic models (e.g., non-compartmental analysis) should calculate AUC and t for each enantiomer. Stability studies in biological matrices (e.g., plasma, liver homogenate) quantify in vitro interconversion .
Q. What statistical approaches are recommended for analyzing conflicting data on this compound’s cytotoxic selectivity between cancer and healthy cells?
- Methodological Answer : Use hierarchical Bayesian models to integrate heterogeneous datasets, weighting studies by sample size and assay precision. Sensitivity analyses exclude outliers (e.g., cells with atypical doubling times). Machine learning (e.g., random forest) identifies covariates (e.g., cell passage number, culture media) contributing to variability. Results should report effect sizes with 95% credible intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
